

Technical Support Center: Off-Target Effects of Thalidomide-Based Linkers

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Compound of Interest

Compound Name: *E3 Ligase Ligand-linker Conjugate*
108

Cat. No.: B15578369

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thalidomide-based linkers, such as those in Conjugate 108 and other PROTACs or molecular glues.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects observed with thalidomide-based PROTACs?

A1: The primary off-target effects of thalidomide-based PROTACs stem from the inherent activity of the thalidomide or its analogs (e.g., pomalidomide, lenalidomide) which function as molecular glues. These moieties can recruit unintended proteins, known as "neosubstrates," to the Cereblon (CRBN) E3 ligase for degradation. The most well-characterized off-targets are a family of zinc finger (ZF) transcription factors, including Ikaros (IKZF1), Aiolos (IKZF3), and SALL4. The degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory effects and potential teratogenicity.

Q2: How does the "hook effect" contribute to off-target degradation?

A2: The "hook effect" occurs at high PROTAC concentrations where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) predominates over the productive ternary complex (target-PROTAC-E3 ligase). These non-productive binary complexes can sequester

the E3 ligase. It is hypothesized that the PROTAC/E3 ligase binary complex may still be able to recruit and degrade low-affinity off-target proteins.

Q3: What are the main strategies to reduce the off-target effects of thalidomide-based PROTACs?

A3: The main strategies focus on modifying the thalidomide or pomalidomide scaffold to decrease its affinity for neosubstrates while maintaining its ability to recruit CRBN for the degradation of the intended target. Key approaches include:

- ****Modification at the C5 position of the phthal**
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